molecular formula C7H14O3 B12509488 2-(Hydroxymethyl)hexanoic acid

2-(Hydroxymethyl)hexanoic acid

Cat. No.: B12509488
M. Wt: 146.18 g/mol
InChI Key: ICBHDGOFKNWYJO-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)hexanoic acid is an organic compound with the molecular formula C7H14O3. It is a carboxylic acid that features a hydroxymethyl group attached to the second carbon of a hexanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)hexanoic acid can be achieved through several methods. One common approach involves the reduction of 2-(bromomethyl)hexanoic acid using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in solvents like methanol, ethanol, or tetrahydrofuran under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves the hydroformylation of hexanoic acid derivatives, followed by reduction and purification steps. The process is optimized for large-scale production to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical effects .

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-(hydroxymethyl)hexanoic acid

InChI

InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)

InChI Key

ICBHDGOFKNWYJO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)C(=O)O

Origin of Product

United States

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